Phenol, 3-[(1R,2R)-2-(aminomethyl)cyclohexyl]-
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Overview
Description
Phenol, 3-[(1R,2R)-2-(aminomethyl)cyclohexyl]- is a chemical compound with the molecular formula C13H19NO2. It is known for its unique structure, which includes a phenol group attached to a cyclohexyl ring with an aminomethyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-[(1R,2R)-2-(aminomethyl)cyclohexyl]- typically involves the reaction of a phenol derivative with a cyclohexylamine derivative under specific conditions. One common method involves the use of a protecting group strategy to ensure selective functionalization of the phenol and cyclohexylamine moieties. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon or other transition metal catalysts .
Industrial Production Methods
On an industrial scale, the production of Phenol, 3-[(1R,2R)-2-(aminomethyl)cyclohexyl]- may involve continuous flow processes to enhance yield and efficiency. These methods often utilize high-pressure reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
Phenol, 3-[(1R,2R)-2-(aminomethyl)cyclohexyl]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aminomethyl group can be reduced to form primary amines or other reduced products.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3), bromine (Br2), and sulfuric acid (H2SO4) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the aminomethyl group can produce primary amines. Substitution reactions can introduce various functional groups onto the phenol ring .
Scientific Research Applications
Phenol, 3-[(1R,2R)-2-(aminomethyl)cyclohexyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of Phenol, 3-[(1R,2R)-2-(aminomethyl)cyclohexyl]- involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and π-π interactions, while the aminomethyl group can form ionic and covalent bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenol, 3-[(1R,2R)-2-(hydroxymethyl)cyclohexyl]-: Similar structure but with a hydroxymethyl group instead of an aminomethyl group.
Phenol, 3-[(1R,2R)-2-(methyl)cyclohexyl]-: Similar structure but with a methyl group instead of an aminomethyl group.
Phenol, 3-[(1R,2R)-2-(carboxyl)cyclohexyl]-: Similar structure but with a carboxyl group instead of an aminomethyl group.
Uniqueness
Phenol, 3-[(1R,2R)-2-(aminomethyl)cyclohexyl]- is unique due to the presence of the aminomethyl group, which imparts distinct chemical and biological properties. This group can participate in a wider range of chemical reactions and interactions compared to other substituents, making the compound versatile for various applications .
Properties
CAS No. |
651312-69-5 |
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Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
3-[(1R,2R)-2-(aminomethyl)cyclohexyl]phenol |
InChI |
InChI=1S/C13H19NO/c14-9-11-4-1-2-7-13(11)10-5-3-6-12(15)8-10/h3,5-6,8,11,13,15H,1-2,4,7,9,14H2/t11-,13-/m0/s1 |
InChI Key |
WMRBLCTVXONZBT-AAEUAGOBSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CN)C2=CC(=CC=C2)O |
Canonical SMILES |
C1CCC(C(C1)CN)C2=CC(=CC=C2)O |
Origin of Product |
United States |
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